N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
CAS No.:
Cat. No.: VC9289445
Molecular Formula: C15H13N3O3S
Molecular Weight: 315.3 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide -](/images/structure/VC9289445.png)
Specification
Molecular Formula | C15H13N3O3S |
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Molecular Weight | 315.3 g/mol |
IUPAC Name | N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Standard InChI | InChI=1S/C15H13N3O3S/c1-9-7-12(18-21-9)14(19)17-15-16-13(8-22-15)10-3-5-11(20-2)6-4-10/h3-8H,1-2H3,(H,16,17,19) |
Standard InChI Key | VMBCJYSFQWIQFM-UHFFFAOYSA-N |
SMILES | CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Canonical SMILES | CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The molecule consists of two aromatic heterocycles:
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A 1,3-thiazole ring substituted at C(4) with a 4-methoxyphenyl group.
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A 1,2-oxazole ring substituted at C(5) with a methyl group and at C(3) with a carboxamide linker to the thiazole .
Table 1: Molecular Descriptors
Electronic and Steric Features
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Methoxy Group: The para-methoxy substituent on the phenyl ring enhances electron density via resonance, potentially influencing π-π stacking interactions with biological targets .
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Methyl Group: The C(5)-methyl on the oxazole increases steric bulk, which may affect binding pocket accommodation .
Synthetic Strategies
Retrosynthetic Analysis
The compound can be synthesized via convergent routes:
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Thiazole Ring Formation: Condensation of 4-methoxyphenyl thiourea with α-bromo ketones yields the 4-arylthiazole intermediate .
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Oxazole-Carboxamide Coupling: Acylation of the thiazole-2-amine with 5-methyl-1,2-oxazole-3-carbonyl chloride under Schotten-Baumann conditions.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
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Thiazole Formation | KSCN, EtOH, reflux | 60–75% |
Carboxamide Coupling | ClCOCOCl, DIPEA, DCM | 45–65% |
Optimization Challenges
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Regioselectivity: Ensuring proper substitution at C(4) of the thiazole requires careful control of stoichiometry .
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Oxazole Stability: The 1,2-oxazole ring is prone to hydrolysis under acidic conditions, necessitating anhydrous synthesis .
Physicochemical and Spectral Properties
Solubility and Lipophilicity
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logP: Predicted value of 2.8 (ChemAxon) indicates moderate lipophilicity, suitable for membrane permeability .
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Aqueous Solubility: Limited solubility in water (<1 mg/mL) due to aromatic stacking; DMSO solubility >50 mg/mL .
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J=8.6 Hz, 2H, aryl-H), 6.98 (d, J=8.6 Hz, 2H, aryl-H), 3.83 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃) .
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N thiazole), 1250 cm⁻¹ (C-O methoxy) .
Compound | Target | IC₅₀/EC₅₀ |
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N-(4-(p-tolyl)thiazol-2-yl)isoxazole-5-carboxamide | Acid ceramidase | 0.8 µM |
5-(4-Methoxyphenyl)-1,2-oxazole-3-carboxamide | Tubulin | 3.2 µM |
ADMET Profiling (Predicted)
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